Home > Products > Screening Compounds P4337 > N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride
N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride - 1803587-21-4

N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride

Catalog Number: EVT-6749810
CAS Number: 1803587-21-4
Molecular Formula: C15H20Cl2N4O
Molecular Weight: 343.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is notable for its potential therapeutic applications, particularly in pharmacology. It exhibits properties that may influence various biological pathways, making it a subject of interest in medicinal chemistry.

Source

The compound can be synthesized through various chemical processes and is often discussed in the context of its pharmacological applications. Patents and scientific literature provide insight into its synthesis, classification, and potential uses in drug development .

Classification

N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride is classified as an amide derivative, specifically a piperidine-based compound. Its structure includes a piperidine ring, a pyrazole moiety, and a benzamide functional group, which contribute to its biological activity and interaction with various receptors in the body.

Synthesis Analysis

Methods

The synthesis of N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride typically involves multi-step reactions that may include:

  1. Formation of the Pyrazole Ring: The initial step often involves the reaction of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole core.
  2. Piperidine Introduction: Piperidine can be introduced through nucleophilic substitution or coupling reactions, where it reacts with activated halides or other electrophiles.
  3. Amidation: The final step usually involves the reaction of the pyrazole-piperidine intermediate with benzoyl chloride or an equivalent to form the benzamide linkage.

Technical Details

The synthesis may utilize solvents such as ethanol or dimethylformamide under controlled temperature conditions to optimize yield and purity. Reaction conditions are crucial for achieving the desired product without significant by-products .

Molecular Structure Analysis

Structure

The molecular structure of N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride can be represented as follows:

  • Molecular Formula: C_{13}H_{17}Cl_{2}N_{4}O
  • Molecular Weight: Approximately 304.21 g/mol
  • Structural Features:
    • A piperidine ring (six-membered ring containing one nitrogen atom)
    • A pyrazole ring (five-membered ring with two nitrogen atoms)
    • A benzamide functional group (aromatic ring with an amide)

Data

The compound's structural data can be elucidated using techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry, which confirm the presence of specific functional groups and molecular connectivity.

Chemical Reactions Analysis

Reactions

N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride can participate in various chemical reactions:

  1. Acid-base Reactions: The dihydrochloride salt form indicates that it can interact with bases to form neutral or salt forms.
  2. Nucleophilic Substitution: The presence of the piperidine nitrogen allows for potential nucleophilic attacks on electrophilic centers.
  3. Hydrolysis: The amide bond may undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.

Technical Details

Understanding these reactions is essential for predicting the compound's behavior in biological systems and during synthetic procedures.

Mechanism of Action

Process

The mechanism of action for N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride is primarily linked to its interaction with specific receptors in the body, particularly those involved in neurological pathways:

  1. Receptor Binding: The compound may act as a ligand for certain neurotransmitter receptors, influencing signaling pathways.
  2. Biological Effects: By modulating receptor activity, it can affect processes such as neurotransmission, potentially leading to therapeutic effects in conditions like anxiety or depression.

Data

Studies on similar compounds indicate that piperidine derivatives often exhibit modulatory effects on cholinergic and dopaminergic systems .

Physical and Chemical Properties Analysis

Physical Properties

N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride typically appears as a white crystalline solid. Key physical properties include:

  • Melting Point: Specific values depend on purity but generally range from 150°C to 180°C.
  • Solubility: Soluble in water due to its hydrochloride form; also soluble in organic solvents like methanol and ethanol.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH levels or prolonged exposure to light. Its reactivity is influenced by the presence of functional groups capable of undergoing typical organic transformations.

Applications

Scientific Uses

N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride has several potential applications:

  1. Pharmaceutical Development: Investigated for its role as a drug candidate targeting neurological disorders.
  2. Biological Research: Used as a tool compound to study receptor interactions and signaling pathways.
  3. Chemical Synthesis: Serves as an intermediate in synthesizing more complex molecules with potential therapeutic benefits.
Introduction to Piperidine-Pyrazole-Benzamide Hybrids in Medicinal Chemistry

Piperidine-pyrazole-benzamide hybrids represent a strategically engineered class of bioactive molecules designed to leverage the pharmacophoric advantages of three distinct heterocyclic systems. These hybrids exemplify modern fragment-based drug design, where synergistic interactions between subunits enhance target affinity, selectivity, and pharmacokinetic profiles. The core structure of N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride integrates a piperidine ring (saturated nitrogen heterocycle), a pyrazole scaffold (5-membered diazole), and a benzamide unit (aromatic carboxamide), creating a multifunctional chemotype with three-dimensional complexity. The dihydrochloride salt form enhances aqueous solubility, facilitating biological evaluation and formulation development. This hybrid architecture has emerged as a versatile template for targeting diverse disease pathways, particularly in oncology and central nervous system disorders, by simultaneously engaging multiple binding domains within biological targets [2] [9].

Structural Significance of Piperidine and Pyrazole Moieties in Drug Design

The piperidine and pyrazole rings constitute privileged scaffolds in medicinal chemistry due to their versatile pharmacological profiles and favorable physicochemical properties.

Piperidine's Role in Bioactivity:

  • Conformational Flexibility: The six-membered saturated ring adopts chair/boat conformations, enabling optimal spatial positioning for receptor binding. In N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide, the 3-position linkage preserves the basic tertiary amine, which frequently participates in salt bridge formation with aspartate/glutamate residues in target proteins [4] [9].
  • Bioavailability Enhancement: Piperidine improves blood-brain barrier penetration and metabolic stability. Studies on piperidine-containing kinase inhibitors demonstrate enhanced oral absorption compared to aliphatic amine analogs, attributable to balanced lipophilicity (LogP 1.5-3.0) and moderate hydrogen bonding capacity [6] [9].

Pyrazole's Pharmacophoric Contributions:

  • Dual Hydrogen Bonding: The 1H-pyrazole tautomer provides both hydrogen bond donor (N-H) and acceptor (N2) sites, facilitating interactions with kinase hinge regions or allosteric enzyme pockets. X-ray crystallography of pyrazole-containing CDK inhibitors confirms bidentate hydrogen bonding with backbone C=O and N-H groups [2] [10].
  • Regiochemical Versatility: Substitution at N1, C3, C4, or C5 allows tailored derivatization. The 3,4-disubstitution pattern in N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide creates a planar benzamide-pyrazole system conjugated with a three-dimensional piperidine anchor, enabling simultaneous engagement of flat and deep binding pockets [3] [7].

Table 1: Comparative Bioactivity Profiles of Key Heterocycles

HeterocyclepKa RangeCommon RolesRepresentative Drugs
Piperidine10.5-11.0Basic center, solubilityImatinib, Donepezil
Pyrazole2.5-4.0 (N-H)H-bonding, tautomerismCelecoxib, CDPPB, Rimonabant
Benzamide14-16 (CONH)H-bond donor/acceptorTiapride, Remoxipride

Historical Evolution of Benzamide Derivatives in Pharmacological Research

Benzamide derivatives have undergone transformative therapeutic repurposing since their initial discovery, evolving from psychotropic agents to targeted anticancer scaffolds.

Early Generation Benzamides (1970s-1990s):Initial clinical applications focused on dopamine D2 receptor antagonism in psychiatric and gastrointestinal disorders. Ortho-substituted benzamides like sulpiride and metoclopramide exhibited potent antiemetic and antipsychotic effects but suffered from off-target effects (hyperprolactinemia, sedation) due to poor receptor subtype selectivity. Structural analysis revealed that unsubstituted benzamides favored D2 receptor binding, while ortho-alkoxy groups enhanced serotonin receptor affinity [9].

Modern Kinase-Focused Benzamides (2000s-Present):Strategic incorporation of benzamide into heterocyclic hybrids enabled selective kinase inhibition:

  • N-(Piperidin-4-yl)benzamides demonstrated potent cell cycle arrest in HepG2 hepatocarcinoma (IC50 0.25 μM) via p53/p21-dependent pathways. Western blot analysis confirmed downregulation of cyclin B1 and phospho-Rb, establishing benzamide's role in apoptosis induction [9].
  • Patent WO2014170786A1 disclosed N-piperidin-3-ylbenzamide derivatives as cardiovascular therapeutics targeting thrombotic pathways. Molecular modeling identified key benzamide-carbonyl interactions with factor Xa's S4 pocket, with meta-substitutions optimizing π-stacking with Tyr99 [4].
  • US7423043B2 detailed pyrrolopyrimidine-benzamide hybrids as JAK2/STAT3 inhibitors, where the benzamide linker bridged the ATP-binding domain and allosteric site, improving selectivity over JAK1 [6].

Table 2: Evolution of Benzamide-Containing Therapeutics

EraTherapeutic ClassKey Structural FeaturesClinical Applications
1970s-1980sSimple benzamidesOrtho-methoxy substitutionAntiemetics, antipsychotics
1990s-2000sBenzamide-heterocycle fusionsPiperazine/piperidine linkersGastroprokinetics
2010s-PresentHybrid benzamidesPyrazole/piperidine conjugatesKinase inhibition, anticancer

Rationale for Hybridization: Synergistic Effects on Bioactivity

The fusion of piperidine, pyrazole, and benzamide into a single molecular architecture creates multifaceted pharmacophores with superior target engagement capabilities.

Spatial Complementarity:Molecular docking simulations of N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide reveal distinct domain interactions:

  • The benzamide carbonyl forms hydrogen bonds with kinase hinge region residues (e.g., Glu81 in p38 MAPK)
  • The pyrazole ring engages in π-π stacking with Phe138 in the hydrophobic pocket
  • The protonated piperidine nitrogen (dihydrochloride salt) interacts with Asp112 via ionic bonding, increasing binding affinity by ~3-fold compared to non-basic analogs [7] [10].

Enhanced Pharmacokinetic Synergy:

  • Solubility-Permeability Balance: Pyrazole's moderate logD (1.8-2.2) counters piperidine's lipophilicity, while benzamide's hydrogen bonding capacity improves aqueous solubility (experimental solubility of dihydrochloride salt: >50 mg/mL in PBS). This enables >90% oral bioavailability in rodent models [3] [9].
  • Metabolic Stabilization: Piperidine N-alkylation reduces CYP2D6-mediated oxidation, while the pyrazole ring impedes glucuronidation at the benzamide nitrogen. Microsomal stability studies show t1/2 > 120 min for hybrid compounds versus <30 min for non-hybrid analogs [2] [10].

Biological Activity Amplification:

  • Antiproliferative Potentiation: Hybrid derivatives exhibit 10-100x lower IC50 against HepG2 cells (0.25 μM) compared to single-moiety controls (piperidine-only IC50 >25 μM; benzamide-only IC50 >50 μM), attributed to simultaneous disruption of microtubule assembly and AMPK activation [9] [10].
  • Kinase Inhibition Breadth: The tripartite structure enables nanomolar inhibition across diverse kinases (Aurora B IC50 = 7 nM; CDK1 IC50 = 12 nM) by adapting to divergent ATP pockets, as confirmed by kinome-wide profiling studies [7] [10].

Table 3: Synergistic Bioactivity in Hybrid vs. Component Moieties

Activity ParameterHybrid CompoundPiperidine OnlyBenzamide OnlySynergy Factor
HepG2 IC50 (μM)0.25>25>50>100x
Aurora B Kinase Inhibition7 nM850 nMNot active121x
Metabolic Stability (t1/2)126 min42 min18 min3-7x

Properties

CAS Number

1803587-21-4

Product Name

N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride

IUPAC Name

N-(5-piperidin-3-yl-1H-pyrazol-4-yl)benzamide;dihydrochloride

Molecular Formula

C15H20Cl2N4O

Molecular Weight

343.2 g/mol

InChI

InChI=1S/C15H18N4O.2ClH/c20-15(11-5-2-1-3-6-11)18-13-10-17-19-14(13)12-7-4-8-16-9-12;;/h1-3,5-6,10,12,16H,4,7-9H2,(H,17,19)(H,18,20);2*1H

InChI Key

CNCTVWPQWWEWNH-UHFFFAOYSA-N

SMILES

C1CC(CNC1)C2=C(C=NN2)NC(=O)C3=CC=CC=C3.Cl.Cl

Canonical SMILES

C1CC(CNC1)C2=C(C=NN2)NC(=O)C3=CC=CC=C3.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.